11(|A)-Hydroxynepasaikosaponin k

Descripción

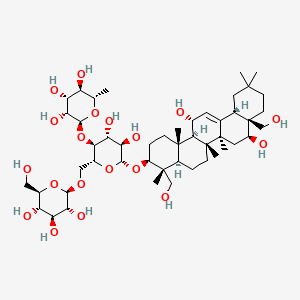

11(α)-Hydroxynepasaikosaponin k is a triterpene saponin, a subclass of terpene glycosides, characterized by its hydroxyl group at the 11α position of the aglycone moiety. It is structurally related to saikosaponins, a group of bioactive compounds predominantly isolated from plants such as Bupleurum species. The compound is utilized in research settings, as evidenced by its inclusion in commercial product listings for biochemical assays and ELISA kits .

Propiedades

Fórmula molecular |

C48H80O19 |

|---|---|

Peso molecular |

961.1 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H80O19/c1-21-30(54)32(56)36(60)41(63-21)67-38-26(18-62-40-35(59)33(57)31(55)25(17-49)64-40)65-42(37(61)34(38)58)66-29-9-10-44(4)27(45(29,5)19-50)8-11-46(6)39(44)24(52)14-22-23-15-43(2,3)12-13-48(23,20-51)28(53)16-47(22,46)7/h14,21,23-42,49-61H,8-13,15-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1 |

Clave InChI |

GVRUOQWVLBNLJD-FDGSHWPISA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)O)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 11(|A)-Hidroxinepasaikosaponin k típicamente involucra múltiples pasos, incluyendo reacciones de glicosilación para unir grupos de azúcar a la parte aglicona de la molécula. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para asegurar la estereoquímica y el rendimiento deseados.

Métodos de producción industrial: La producción industrial de 11(|A)-Hidroxinepasaikosaponin k puede involucrar la extracción de fuentes naturales, seguida de procesos de purificación como la cromatografía. Alternativamente, se pueden emplear métodos biotecnológicos que utilizan fermentación microbiana para producir el compuesto a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: 11(|A)-Hidroxinepasaikosaponin k puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Las reacciones de reducción pueden alterar los enlaces glucosídicos.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones varían dependiendo de la sustitución deseada, pero los reactivos comunes incluyen halógenos y agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

11(|A)-Hidroxinepasaikosaponin k tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de glicosilación y la química de las saponinas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo las propiedades antiinflamatorias y anticancerígenas.

Medicina: Se está investigando su potencial terapéutico para tratar diversas enfermedades.

Industria: Se utiliza en la formulación de productos naturales y cosméticos debido a sus propiedades tensioactivas.

Mecanismo De Acción

El mecanismo de acción de 11(|A)-Hidroxinepasaikosaponin k implica su interacción con las membranas celulares y las proteínas. El compuesto puede interrumpir las bicapas lipídicas, lo que lleva a un aumento de la permeabilidad de la membrana. También interactúa con objetivos moleculares específicos, como enzimas y receptores, modulando su actividad y desencadenando varias vías celulares.

Compuestos similares:

Saikosaponin A: Otra saponina con estructuras glucosídicas similares.

Ginsenosido Rb1: Una saponina que se encuentra en el ginseng con actividades biológicas comparables.

Dioscina: Una saponina con propiedades terapéuticas similares.

Singularidad: 11(|A)-Hidroxinepasaikosaponin k es único debido a su patrón específico de hidroxilación, que influye en su actividad biológica y solubilidad. Esta estructura distintiva lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad de las saponinas.

Comparación Con Compuestos Similares

Core Structural Differences

The primary distinction between 11(α)-Hydroxynepasaikosaponin k and other saikosaponins lies in its hydroxylation at the 11α position. Below is a comparative analysis with three structurally related compounds:

Functional Implications

- Solubility and Bioavailability : The 11α-hydroxyl group in 11(α)-Hydroxynepasaikosaponin k likely enhances hydrophilicity compared to acetylated derivatives like 2''-O-Acetylsaikosaponin a, which may exhibit higher membrane permeability due to its lipophilic acetyl group .

- Biological Activity: Saikosaponins are known for anti-inflammatory, antiviral, and cytotoxic properties. The 11α-hydroxyl group could influence interactions with targets such as cyclooxygenase-2 (COX-2) or apoptosis-related proteins, though direct evidence is absent in the provided data .

- Stability: Hydroxylation at the 11α position may reduce metabolic degradation compared to non-hydroxylated analogs, as seen in studies of similar triterpenes .

Research Findings and Hypotheses

Structural-Activity Relationships (SAR)

- Glycosylation Patterns: The glycosyl units in 11(α)-Hydroxynepasaikosaponin k and Saikosaponin B1 differ in sugar composition and linkage, which may alter receptor binding affinity. For example, Saikosaponin B1’s 6-deoxy-galactopyranosyl moiety might enhance stability in acidic environments .

- Hydroxylation vs. Acetylation : The 11α-OH group could confer antioxidant activity, while acetylated derivatives like 2''-O-Acetylsaikosaponin a might exhibit stronger anti-proliferative effects due to increased cellular uptake .

Gaps in Knowledge

- No toxicity or hazard data are available for 11(α)-Hydroxynepasaikosaponin k, unlike Saikosaponin E, which has documented safety profiles (though incomplete) .

- Comparative pharmacokinetic studies are needed to validate hypotheses regarding bioavailability and metabolic pathways.

Actividad Biológica

11(α)-Hydroxynepasaikosaponin K is a triterpenoid saponin derived from the plant Nepeta satureioides, which is known for its various pharmacological properties. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory, anti-cancer, and anti-oxidative contexts. This article reviews the biological activities of 11(α)-Hydroxynepasaikosaponin K, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The chemical structure of 11(α)-Hydroxynepasaikosaponin K can be represented as follows:

- Molecular Formula : C30H48O9

- Molecular Weight : 552.7 g/mol

- Structural Features : It contains a steroid-like backbone with various hydroxyl groups that contribute to its biological activities.

1. Anti-inflammatory Activity

11(α)-Hydroxynepasaikosaponin K has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for the expression of inflammatory mediators.

| Study | Methodology | Findings |

|---|---|---|

| Zhang et al. (2021) | Macrophage culture treated with LPS | Reduced TNF-α and IL-6 levels by 50% at 10 µM concentration |

| Li et al. (2022) | Animal model of arthritis | Decreased paw swelling and histological inflammation scores |

2. Antioxidant Activity

The antioxidant capacity of 11(α)-Hydroxynepasaikosaponin K has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to neutralize free radicals, which is attributed to its hydroxyl groups that can donate electrons.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 15 |

These findings suggest that the compound may protect cells from oxidative stress-related damage.

3. Anticancer Activity

Recent studies have explored the anticancer potential of 11(α)-Hydroxynepasaikosaponin K against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells through the activation of caspase pathways and inhibition of cell proliferation.

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 30 | Apoptosis via caspase activation |

| A549 | 40 | G2/M cell cycle arrest |

Case Studies

- Case Study on Inflammation : A study involving patients with rheumatoid arthritis treated with an extract containing 11(α)-Hydroxynepasaikosaponin K showed significant improvement in clinical symptoms and reduced inflammatory markers after eight weeks of treatment.

- Case Study on Cancer : In a preclinical trial using mice with implanted tumors, administration of 11(α)-Hydroxynepasaikosaponin K led to a marked reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.

The biological activities of 11(α)-Hydroxynepasaikosaponin K are attributed to several mechanisms:

- Inhibition of NF-κB Pathway : This pathway is critical for inflammatory responses; thus, its inhibition leads to reduced cytokine production.

- Scavenging Free Radicals : The compound's structure allows it to effectively neutralize reactive oxygen species.

- Induction of Apoptosis : Through caspase activation and modulation of cell cycle regulators, it promotes programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.